[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The compound is characterized by its bicyclo[2.1.1]hexane core, which provides a rigid and strained framework, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method is the [2+2] cycloaddition reaction, which is used to construct the bicyclo[2.1.1]hexane core. This reaction can be carried out using photochemical conditions, often involving the use of a mercury lamp . The reaction conditions need to be carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis route needs to be optimized for scalability and cost-effectiveness. This often involves the use of more robust and less hazardous reagents and conditions. For example, the use of toxic stannane reagents is avoided, and alternative methods that are amenable to large-scale synthesis are employed .
Chemical Reactions Analysis
Types of Reactions
[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: NaClO2, Na2HPO4, H2O2, CH3CN:H2O.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid and strained bicyclic structure makes it a valuable scaffold for the development of new chemical entities .
Biology and Medicine
In biology and medicine, the compound’s unique structure can be exploited for the design of bioactive molecules.
Industry
In the industrial sector, the compound can be used in the development of new materials with enhanced properties. Its rigid structure can contribute to the mechanical strength and stability of polymers and other materials .
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bio-isostere in medicinal chemistry.
Bicyclo[2.2.2]octane: Another bicyclic compound with applications in material science and drug development.
Uniqueness
[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride is unique due to its specific bicyclo[2.1.1]hexane core, which provides a distinct combination of rigidity and strain. This makes it particularly valuable for applications where these properties are advantageous, such as in the design of bioactive molecules and advanced materials .
Properties
CAS No. |
2866352-72-7 |
---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
[1-(aminomethyl)-2-bicyclo[2.1.1]hexanyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-8-2-6(3-8)1-7(8)4-10;/h6-7,10H,1-5,9H2;1H |
InChI Key |
XBLGYCZCOPAULU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1CO)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.